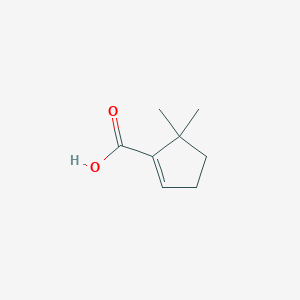
Acide 5,5-diméthylcyclopent-1-ène-1-carboxylique
Vue d'ensemble
Description
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid: is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclopentene ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency of the catalysts.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.
Biological Studies: It is used in studies to understand the interactions of cyclopentene derivatives with biological systems.
Industry:
Polymer Production: The compound is used in the production of specialized polymers with unique properties.
Material Science: It is utilized in the development of new materials with specific chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 5,5-Dimethylpent-1-ene-1-carboxylic acid: One common method involves the cyclization of 5,5-dimethylpent-1-ene-1-carboxylic acid under acidic conditions to form the cyclopentene ring.
Grignard Reaction: Another method involves the reaction of a suitable Grignard reagent with a cyclopentene derivative, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the cyclopentene ring, particularly at the positions adjacent to the double bond. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 5,5-Dimethylcyclopent-1-ene-1,2-dicarboxylic acid.
Reduction: Formation of 5,5-Dimethylcyclopent-1-ene-1-methanol.
Substitution: Formation of halogenated or nitrated derivatives of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentene ring provides a rigid framework that can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Cyclopent-1-ene-1-carboxylic acid: Lacks the methyl groups at the 5-position, resulting in different reactivity and properties.
5-Methylcyclopent-1-ene-1-carboxylic acid: Contains only one methyl group, leading to variations in steric and electronic effects.
Uniqueness: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of two methyl groups at the 5-position, which significantly influences its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various chemical and biological applications.
Propriétés
IUPAC Name |
5,5-dimethylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSEEUGTLAWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
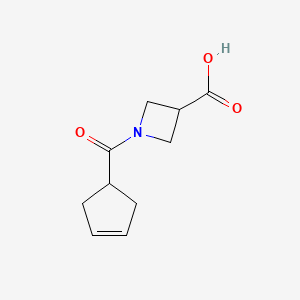

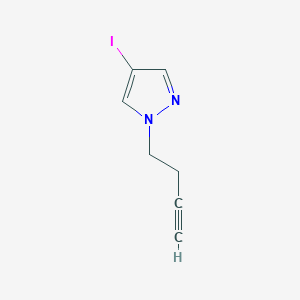
amine](/img/structure/B1466212.png)
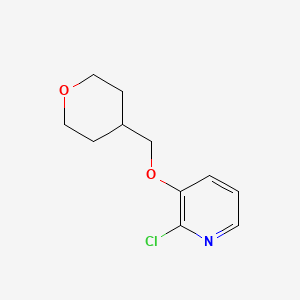
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

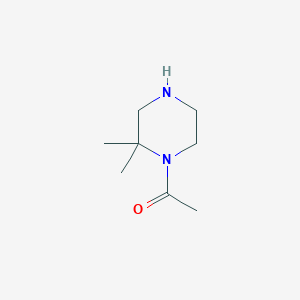
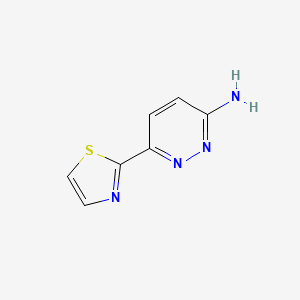

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)
![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
